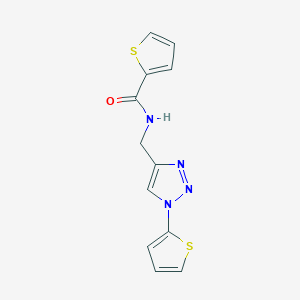![molecular formula C20H23N5OS B2527574 1-(アゼパン-1-イル)-2-((3-(p-トリル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)エタノン CAS No. 852375-32-7](/img/structure/B2527574.png)
1-(アゼパン-1-イル)-2-((3-(p-トリル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
BenchChem offers high-quality 1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
植物の化学防御機構
背景: 興味深い研究で、研究者たちは、ジテルペノイドの制御された水酸化により、植物は自己毒性なしに化学防御を達成できることを発見しました 。具体的には、彼らは野生タバコ種Nicotiana attenuataを調査しました。
知見:意味: 植物がどのように化学防御と自己毒性をバランスさせているかを理解することは、植物の生存戦略を明らかにします。植物と草食動物の間のこの相互作用は、植物自体に害を与えることなく強力な化学防御がどのように管理されているかを反映しています。
合成化学の応用
新規NADHモデル化合物: 研究者は、3-(アゼパン-1-イル)プロパン酸を含む新規NADHモデル化合物を合成しました 。これらの化合物は、酵素反応の研究とNADHに関連する生物学的プロセスの理解に役立つ貴重なツールとして役立ちます。
不斉還元触媒
不斉還元への応用: この化合物のユニークな構造は、不斉還元における触媒として応用が見られる可能性があります。 メチルベンゾイルホルミエートなどの基質を還元する際の潜在的な能力を調査すると、興味深い結果が得られる可能性があります .
特性
IUPAC Name |
1-(azepan-1-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-15-6-8-16(9-7-15)20-22-21-17-10-11-18(23-25(17)20)27-14-19(26)24-12-4-2-3-5-13-24/h6-11H,2-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOQOZXUBBPSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2527492.png)
![(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527495.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527503.png)
![2-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzamide](/img/structure/B2527504.png)

![N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2527509.png)


![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2527512.png)

